molecular formula C18H26N2O B12472139 N'-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide

N'-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide

Katalognummer: B12472139
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: NVJJZULKTLJGMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide is an organic compound characterized by the presence of a hydrazide functional group attached to a phenylacetyl moiety and a 4-tert-butylcyclohexylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with phenylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design and development. Its structural features make it a candidate for studying interactions with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.

Wirkmechanismus

The mechanism of action of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide: This compound shares a similar cyclohexylidene structure but differs in the presence of an isonicotinoyl group.

    N’-(4-tert-butylcyclohexylidene)methylhydrazide: This compound has a similar hydrazide moiety but with a methyl group instead of a phenylacetyl group.

Uniqueness

N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide is unique due to its specific combination of a phenylacetyl group and a 4-tert-butylcyclohexylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C18H26N2O

Molekulargewicht

286.4 g/mol

IUPAC-Name

N-[(4-tert-butylcyclohexylidene)amino]-2-phenylacetamide

InChI

InChI=1S/C18H26N2O/c1-18(2,3)15-9-11-16(12-10-15)19-20-17(21)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,21)

InChI-Schlüssel

NVJJZULKTLJGMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=NNC(=O)CC2=CC=CC=C2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.